molecular formula C23H34N4O2 B4529542 9-[(2,3-Dimethoxyphenyl)methyl]-2-[(1,5-dimethylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane

9-[(2,3-Dimethoxyphenyl)methyl]-2-[(1,5-dimethylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane

Cat. No.: B4529542
M. Wt: 398.5 g/mol
InChI Key: AWBSNXLYHWCNNK-UHFFFAOYSA-N
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Description

9-[(2,3-Dimethoxyphenyl)methyl]-2-[(1,5-dimethylpyrazol-4-yl)methyl]-2,9-diazaspiro[45]decane is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2,3-Dimethoxyphenyl)methyl]-2-[(1,5-dimethylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the dimethoxyphenyl group: This step involves a nucleophilic substitution reaction.

    Attachment of the dimethylpyrazolyl group: This is typically done through a coupling reaction using a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-[(2,3-Dimethoxyphenyl)methyl]-2-[(1,5-dimethylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

9-[(2,3-Dimethoxyphenyl)methyl]-2-[(1,5-dimethylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 9-[(2,3-Dimethoxyphenyl)methyl]-2-[(1,5-dimethylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Properties

IUPAC Name

9-[(2,3-dimethoxyphenyl)methyl]-2-[(1,5-dimethylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O2/c1-18-20(13-24-25(18)2)15-27-12-10-23(17-27)9-6-11-26(16-23)14-19-7-5-8-21(28-3)22(19)29-4/h5,7-8,13H,6,9-12,14-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBSNXLYHWCNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN2CCC3(C2)CCCN(C3)CC4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-[(2,3-Dimethoxyphenyl)methyl]-2-[(1,5-dimethylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane
Reactant of Route 2
9-[(2,3-Dimethoxyphenyl)methyl]-2-[(1,5-dimethylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane
Reactant of Route 3
9-[(2,3-Dimethoxyphenyl)methyl]-2-[(1,5-dimethylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane
Reactant of Route 4
9-[(2,3-Dimethoxyphenyl)methyl]-2-[(1,5-dimethylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane
Reactant of Route 5
9-[(2,3-Dimethoxyphenyl)methyl]-2-[(1,5-dimethylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane
Reactant of Route 6
9-[(2,3-Dimethoxyphenyl)methyl]-2-[(1,5-dimethylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane

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